molecular formula C24H20N4O6S B2649863 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide CAS No. 886896-76-0

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide

Cat. No. B2649863
CAS RN: 886896-76-0
M. Wt: 492.51
InChI Key: CYCDANCITRCAIL-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide” is a complex organic molecule. It contains several functional groups including a benzodioxin ring, an oxadiazole ring, and a sulfonamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described above in the Synthesis Analysis section .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing 1,3,4-oxadiazole derivatives exhibit significant anticancer activities. For instance, a study on the synthesis and anticancer evaluation of benzamides with 1,3,4-oxadiazole moieties revealed that several derivatives displayed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Another study on 1,3,4-oxadiazole derivatives synthesized from Schiff bases highlighted their potential in targeting breast cancer cell lines, demonstrating moderate growth inhibitory activity (Galal et al., 2010).

Antibacterial and Anti-inflammatory Properties

Compounds featuring benzodioxin and sulfonamide groups have been explored for their antibacterial and anti-inflammatory properties. A study on the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring revealed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition

The incorporation of benzodioxane and acetamide moieties into sulfonamides has been investigated for enzyme inhibitory potential. A study demonstrated that such compounds exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase, indicating potential applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S/c1-15-5-8-19(9-6-15)35(30,31)28-18-4-2-3-16(13-18)22(29)25-24-27-26-23(34-24)17-7-10-20-21(14-17)33-12-11-32-20/h2-10,13-14,28H,11-12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCDANCITRCAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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